molecular formula C16H17N3O2 B2446246 2-[cyano(3-ethylphenyl)amino]-N-[(furan-2-yl)methyl]acetamide CAS No. 1427873-45-7

2-[cyano(3-ethylphenyl)amino]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2446246
CAS No.: 1427873-45-7
M. Wt: 283.331
InChI Key: HFTGRFDHNYNCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[cyano(3-ethylphenyl)amino]-N-[(furan-2-yl)methyl]acetamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, an ethyl-substituted phenyl ring, and a furan ring attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyano(3-ethylphenyl)amino]-N-[(furan-2-yl)methyl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 3-ethylphenylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyanoacetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[cyano(3-ethylphenyl)amino]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyanoacetamide oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted cyanoacetamides.

Scientific Research Applications

2-[cyano(3-ethylphenyl)amino]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[cyano(3-ethylphenyl)amino]-N-[(furan-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and other functional groups in the compound can form specific interactions with these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[cyano(3-ethylphenyl)amino]-N-[(furan-2-yl)methyl]acetamide include other cyanoacetamides and derivatives with different substituents on the phenyl or furan rings. Examples include:

  • 2-cyano-N-(3-cyanophenyl)acetamide
  • 2-cyano-N-(4-methylphenyl)acetamide
  • 2-cyano-N-(furan-3-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(N-cyano-3-ethylanilino)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-13-5-3-6-14(9-13)19(12-17)11-16(20)18-10-15-7-4-8-21-15/h3-9H,2,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTGRFDHNYNCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC(=O)NCC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.